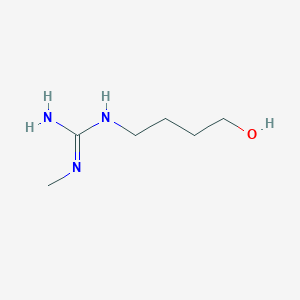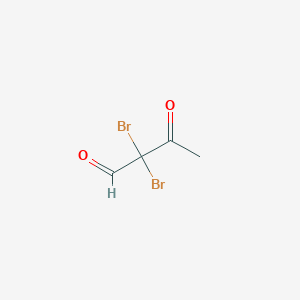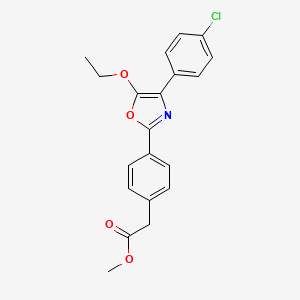
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester is a synthetic organic compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes a benzene ring, a chlorophenyl group, an oxazole ring, and an ethoxy group. Its unique chemical properties make it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2-aminoethanol to produce the oxazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar structure but different functional groups.
Esfenvalerate: An enantiomer of fenvalerate, also used as an insecticide.
Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester: Another related compound with insecticidal properties.
Uniqueness
Benzeneacetic acid, 4-(4-(4-chlorophenyl)-5-ethoxy-2-oxazolyl)-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80589-84-0 |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
methyl 2-[4-[4-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-2-yl]phenyl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-3-25-20-18(14-8-10-16(21)11-9-14)22-19(26-20)15-6-4-13(5-7-15)12-17(23)24-2/h4-11H,3,12H2,1-2H3 |
Clave InChI |
PILJLESXWDZUFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)CC(=O)OC)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
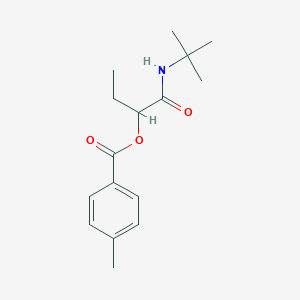
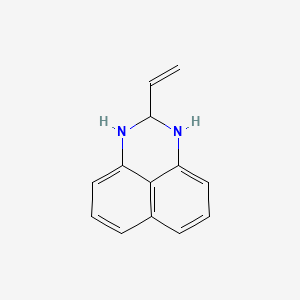
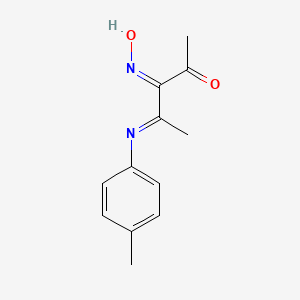
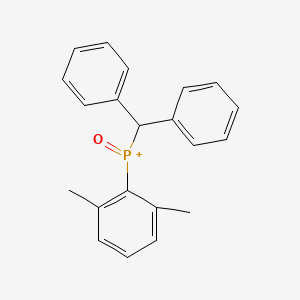

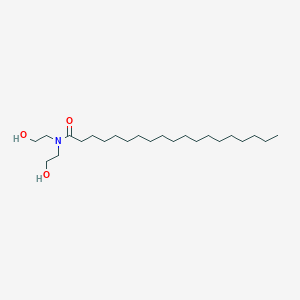

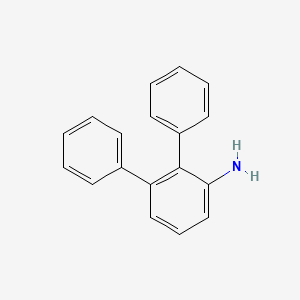
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
